Dexpanthenol impurity F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins. It is used as a moisturizing agent for dry, itchy skin and rashes . Dexpanthenol acts as a precursor of coenzyme A and is involved in the synthesis of acetylcholine .

Synthesis Analysis

A study describes a stability-indicating RP-HPLC method for the analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on an Inertsil ODS-3 V, 250 × 4.6 mm (5 μm) column using a gradient mobile phase of an aqueous solution of ammonium acetate (0.01 M) and methanol mixture .Molecular Structure Analysis

Dexpanthenol is an alcoholic analogue of D-pantothenic acid . Its molecular formula is C9H19NO4 .Chemical Reactions Analysis

Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .Physical And Chemical Properties Analysis

Dexpanthenol is freely soluble in water and alcohol, practically insoluble in fats, and it is the most stable form of pantothenic acid in liquids . Its molecular weight is 205.2515 .Aplicaciones Científicas De Investigación

Wound Healing and Skin Repair

- Dexpanthenol modulates gene expression in skin wound healing. It was found to upregulate IL-6, IL-1β, CYP1B1, CXCL1, CCL18, and KAP 4–2 gene expression and downregulate psorasin mRNA and protein expression in wounded skin (Heise et al., 2012).

- Dexpanthenol enhances skin barrier function, reduces transepidermal water loss, and maintains skin softness and elasticity. Its use has shown beneficial effects in skin transplantation, scar treatment, burn injuries, and various dermatoses (Ebner et al., 2002).

Anti-Inflammatory and Protective Effects

- Dexpanthenol exhibits protective effects against skin irritation. A study showed that its use resulted in decreased skin irritation and improved skin conditions compared to a placebo (Biro et al., 2003).

Applications in Hair Care

- In hair care products, dexpanthenol is used as a humectant, particularly in anti-hairfall products. An innovative method for analyzing dexpanthenol in hair care products was developed to ensure quality control (Weiss et al., 2019).

Research in Various Medical Conditions

- Dexpanthenol was found to have a protective effect on cardiovascular damage induced by streptozocin in rats, suggesting its potential in diabetic cardiovascular function improvement (Demirci et al., 2014).

- It has also been studied for its effects on lipid peroxidation and bladder histology in a chemical cystitis animal model, showing potential therapeutic benefits (Bayrak et al., 2012).

Neuroprotective Properties

- Dexpanthenol may protect the brain against neuroinflammation and has been shown to regulate CREB/BDNF signaling, suggesting a role in the treatment of neuroinflammatory conditions (Unal et al., 2022).

Mecanismo De Acción

Target of Action

Dexpanthenol, the parent compound of Dexpanthenol Impurity F, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium

Mode of Action

The mode of action of Dexpanthenol involves its conversion to pantothenic acid, which is a vital component of Coenzyme A . Coenzyme A is involved in various enzymatic reactions crucial for protein metabolism in the epithelium . .

Biochemical Pathways

Dexpanthenol is involved in the synthesis of acetylcholine, a neurohumoral transmitter in the parasympathetic system that maintains the normal functions of the intestine . It appears that dexpanthenol increases the mobility of stratum corneum molecular components . .

Pharmacokinetics

It is known that dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions .

Result of Action

Dexpanthenol is known to have several dermatological effects, including increased fibroblast proliferation and accelerated re-epithelialization in wound healing . It also acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties . .

Action Environment

The action of Dexpanthenol and possibly its impurities can be influenced by various environmental factors. For instance, the formulation in which it is administered can affect its absorption and efficacy. Dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions . .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexpanthenol impurity F involves the conversion of D-pantothenic acid to 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide, which is then further converted to Dexpanthenol impurity F.", "Starting Materials": [ "D-pantothenic acid", "Sodium hydroxide", "3-chloro-1-propanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "D-pantothenic acid is reacted with sodium hydroxide to form 3-hydroxypropyl-D-pantothenate.", "3-chloro-1-propanol is added to the reaction mixture and heated to form 2-chloro-N-(3-hydroxypropyl)-3,3-dimethylbutanamide.", "Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group, forming 2-hydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide.", "Acetic acid is added to the reaction mixture to adjust the pH and the resulting mixture is heated to form 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide.", "The product is purified by adding hydrochloric acid and sodium chloride to the reaction mixture, followed by extraction with water.", "The resulting solution is then dried and the product is obtained as a white crystalline solid." ] } | |

Número CAS |

124402-18-2 |

Fórmula molecular |

C9H16O3 |

Peso molecular |

172.23 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

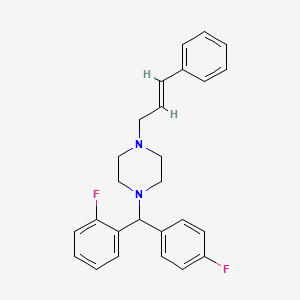

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)